Cas no 1807261-73-9 (4-Bromo-3-iodo-5-(trifluoromethyl)aniline)
4-Bromo-3-iodo-5-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-iodo-5-(trifluoromethyl)aniline
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- Inchi: 1S/C7H4BrF3IN/c8-6-4(7(9,10)11)1-3(13)2-5(6)12/h1-2H,13H2
- InChI Key: DODFJYRICGGOSZ-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C(F)(F)F)C=1Br)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 187
- XLogP3: 3.5
- Topological Polar Surface Area: 26
4-Bromo-3-iodo-5-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025593-250mg |
4-Bromo-3-iodo-5-(trifluoromethyl)aniline |
1807261-73-9 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
| Alichem | A013025593-500mg |
4-Bromo-3-iodo-5-(trifluoromethyl)aniline |
1807261-73-9 | 97% | 500mg |
823.15 USD | 2021-06-24 | |
| Alichem | A013025593-1g |
4-Bromo-3-iodo-5-(trifluoromethyl)aniline |
1807261-73-9 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
4-Bromo-3-iodo-5-(trifluoromethyl)aniline Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-Bromo-3-iodo-5-(trifluoromethyl)aniline
Research Briefing on 4-Bromo-3-iodo-5-(trifluoromethyl)aniline (CAS: 1807261-73-9)
In recent years, the compound 4-Bromo-3-iodo-5-(trifluoromethyl)aniline (CAS: 1807261-73-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic amine, characterized by its bromo, iodo, and trifluoromethyl substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it particularly valuable for the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-Bromo-3-iodo-5-(trifluoromethyl)aniline in the synthesis of selective kinase inhibitors targeting cancer-related pathways. The researchers utilized this compound as a key building block to introduce halogen-rich motifs, which enhanced binding affinity and selectivity toward target proteins. The study reported a 40% improvement in inhibitory activity compared to previous analogs, underscoring the compound's potential in oncology drug discovery.
Another notable application of 4-Bromo-3-iodo-5-(trifluoromethyl)aniline was explored in a 2024 ACS Chemical Biology paper, where it was incorporated into the design of antimicrobial agents. The trifluoromethyl group was found to significantly improve membrane permeability, while the halogen atoms facilitated interactions with bacterial enzymes. The resulting derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.
From a synthetic chemistry perspective, recent advances in cross-coupling reactions have further expanded the utility of 4-Bromo-3-iodo-5-(trifluoromethyl)aniline. A 2023 Organic Letters publication demonstrated its effectiveness in palladium-catalyzed Sonogashira and Suzuki-Miyaura reactions, enabling the rapid assembly of complex heterocyclic scaffolds. The compound's stability under diverse reaction conditions was particularly emphasized, making it a reliable choice for high-throughput synthesis.
Despite these promising developments, challenges remain in optimizing the scalability and cost-effectiveness of 4-Bromo-3-iodo-5-(trifluoromethyl)aniline production. A 2024 industry report by Chemical & Engineering News noted that current synthetic routes rely heavily on expensive halogenation reagents, prompting ongoing research into greener alternatives. Nevertheless, the compound's broad applicability in drug discovery and material science ensures its continued relevance in cutting-edge research.
In conclusion, 4-Bromo-3-iodo-5-(trifluoromethyl)aniline (CAS: 1807261-73-9) represents a critical tool for modern chemical biology, with demonstrated efficacy in therapeutic development and synthetic methodology. Future studies are expected to explore its potential in emerging areas such as targeted protein degradation and covalent inhibitor design, further solidifying its position as a cornerstone of pharmaceutical innovation.
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